6-Amino-7-methoxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-amino-7-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSFFVYHKYAFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316127 | |
| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29001-27-2 | |
| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29001-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029001272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC299881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stannous Chloride Reduction
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 2–3 h
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Yield : 80–85%
-
Advantages : Avoids acidic waste and enhances scalability.
The final product, this compound, is purified via recrystallization from ethanol and confirmed by LC-MS and elemental analysis.
Alternative Synthetic Approaches
Direct Amination via Buchwald-Hartwig Coupling
A modern alternative employs palladium-catalyzed C–N coupling to introduce the amino group directly. However, this method requires pre-functionalized substrates (e.g., brominated coumarins) and is less cost-effective for large-scale synthesis.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for nitration and methylation steps by 50–70%, though yields remain comparable to conventional methods.
Optimization and Yield Considerations
Table 1. Comparative Analysis of Reduction Methods
| Method | Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| SnCl₂/HCl | SnCl₂ | Ethanol | 4 | 75–80 |
| Catalytic Hydrogenation | H₂/Pd-C | Ethanol | 2 | 80–85 |
| NaBH₄/CuCl₂ | NaBH₄ | THF | 6 | 60–65 |
Catalytic hydrogenation outperforms classical methods in yield and environmental impact, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
- 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
2. Fluorescent Probe
- The compound is utilized as a fluorescent probe in analytical chemistry, particularly for detecting serine proteases. Its fluorescent properties enable real-time monitoring of enzyme activity, which is vital for biochemical assays.
Biological Applications
1. Anticancer Activity
- Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that structural modifications can enhance its efficacy against various cancer cell lines. For instance, derivatives with specific substitutions on the benzylamino group have demonstrated significant anti-inflammatory effects in preclinical models .
2. Antimicrobial Properties
- This compound has been investigated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against bacterial strains, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, particularly in models of paw edema induced by carrageenan. Certain derivatives displayed superior activity compared to established anti-inflammatory drugs like indomethacin .
Medical Applications
1. Drug Development
- The compound is being explored for its potential as a therapeutic agent in treating conditions such as cancer and inflammation. Its mechanism involves inhibiting specific enzymes linked to disease progression, making it a target for drug development .
2. Diagnostic Tools
- Due to its fluorescent properties, this coumarin derivative is also being developed as a marker in biological assays, facilitating the detection of various biomolecules in clinical diagnostics .
Industrial Applications
1. Dyes and Optical Brighteners
- In the industrial sector, this compound is used in the production of dyes and optical brighteners due to its vibrant color and stability under light exposure .
2. Green Chemistry Approaches
- The synthesis of this compound can be optimized using green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, promoting sustainable practices in chemical manufacturing .
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes
| Method | Description | Advantages |
|---|---|---|
| Pechmann Condensation | Condensation of phenols with β-keto esters | High yield |
| Mechanochemical Methods | Solvent-free synthesis via ball milling | Environmentally friendly |
Mechanism of Action
The mechanism of action of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to enzymes and undergoes a conformational change that results in fluorescence emission. This property is exploited in various biochemical assays to monitor enzyme activities and other biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent positions, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Positions and Reactivity: The amino group at position 6 in the target compound provides a site for nucleophilic reactions (e.g., acylation) absent in hydroxy- or methoxy-substituted analogs like 7-hydroxy-6-methoxy-4-methyl-2H-chromen-2-one . This enhances its utility in medicinal chemistry for derivatization. Swapping substituents (e.g., NH₂ at 6 vs. OH at 7) alters hydrogen-bonding networks. For instance, 6-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one can only donate one H-bond via OH, whereas the target compound’s NH₂ group can donate two H-bonds, improving receptor binding .
Physicochemical Properties: Solubility: The amino group increases water solubility compared to methoxy or hydroxy analogs, which are more lipophilic (e.g., logP of target compound ~1.5 vs. ~2.2 for 6-methoxy-4-methyl-2H-chromen-2-one) . Crystallinity: Crystallographic data for 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one reveals that amino groups stabilize crystal structures via N–H···O interactions, a feature likely shared by the target compound.
Biological Activity: Anti-inflammatory Potential: The target compound’s amino group may mimic endogenous amines in enzyme active sites, similar to 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one, which inhibits cyclooxygenase (COX) . Antimicrobial Activity: Chlorinated analogs like 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one show enhanced activity due to electron-withdrawing effects, but the amino group in the target compound could offer a broader spectrum via H-bonding.
Synthetic Routes: Reductive amination (e.g., NaBH₃CN-mediated reactions ) is a viable method for introducing the amino group, as demonstrated in the synthesis of 6-(substituted benzylamino)-7-hydroxy-4-methyl derivatives . Alternative routes involve ammonium acetate under reflux, as seen in the preparation of 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one .
Biological Activity
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C11H13N1O3
- Molecular Weight: 219.23 g/mol
This compound features a coumarin backbone with an amino group and a methoxy substituent, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that coumarin derivatives, including this compound, possess anticancer properties. A study highlighted that certain coumarin analogs could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, compounds with similar structures have shown IC50 values ranging from 50 to 150 μM against various cancer cell lines, suggesting that this compound may exhibit comparable efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways. For instance, related coumarin compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 100 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Studies suggest that coumarins can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This property is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), where effective coumarins exhibit significant radical scavenging activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of coumarin derivatives is essential for optimizing their biological activities. Modifications at the amino and methoxy positions can enhance potency and selectivity. For example, increasing the hydrophobicity of substituents has been correlated with improved anticancer activity .
| Compound | Activity | IC50/MIC Value | Reference |
|---|---|---|---|
| 6-Amino-7-methoxy-4-methyl-coumarin | Anticancer | ~100 μM | |
| Similar Coumarin Derivative | Antimicrobial | 20 μg/mL | |
| Coumarin Analogs | Antioxidant | Significant scavenging |
Case Studies
- Anticancer Efficacy : A study conducted on various coumarin derivatives demonstrated that those with amino substitutions exhibited enhanced cytotoxic effects against HeLa cells, with IC50 values significantly lower than those without such modifications .
- Antimicrobial Assessment : The antimicrobial activity was tested against several bacterial strains, showing that the compound effectively inhibited growth at concentrations comparable to standard antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one?
The synthesis of amino-substituted coumarins often involves cyclocondensation reactions. A typical approach includes:
- Coumarin backbone formation : Reacting substituted phenols with β-keto esters or malonic acid derivatives in the presence of catalysts like ZnCl₂ and POCl₃ to form the chromen-2-one core .
- Amination : Introducing the amino group via nucleophilic substitution or reductive amination. For example, ammonium acetate in acetic acid can facilitate amino group incorporation under reflux conditions, with azeotropic removal of water to drive the reaction .
- Purification : Recrystallization from solvents like ethyl acetate is commonly used to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy, amino, and methyl groups).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the lactone ring) .
Q. How is the purity of this compound assessed in academic research?
Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities.
- Melting Point Analysis : Consistency with literature values.
- Elemental Analysis : Confirming C, H, N, and O composition within acceptable error margins.
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities via X-ray crystallography for amino-substituted coumarins?
Structural determination may encounter:
- Disorder in substituents : For example, flexible methoxy or amino groups can lead to electron density smearing. Refinement software like SHELXL (using restraints and constraints) helps model disordered regions .
- Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) is critical to interpret intermolecular interactions influencing crystal packing .
- Data quality : High-resolution data (e.g., <1.0 Å) and low-temperature (100 K) measurements improve accuracy .
Q. How can reaction yields be optimized during amino group introduction in coumarin derivatives?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
- Catalysis : Transition metals (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., acetic acid for protonation) .
- Protection/deprotection : Temporary protection of reactive groups (e.g., Boc for amino) to prevent side reactions .
Q. What role do hydrogen bonds play in the crystallization of this compound?
Hydrogen bonds (e.g., N–H···O, O–H···O) stabilize crystal lattices and dictate packing motifs. For example:
- Intramolecular H-bonds : Between amino and carbonyl groups can planarize the molecule, aiding crystallization.
- Intermolecular H-bonds : Create chains or sheets, as seen in related coumarins where cyclopentyloxy groups form C–H···O interactions .
- Graph set analysis : Assigning patterns (e.g., R₂²(8) rings) helps predict stability and polymorphism .
Methodological Considerations
Q. How are disordered substituents addressed during crystallographic refinement?
- Occupancy refinement : Splitting disordered atoms into multiple sites with partial occupancies summing to 1.
- Restraints : Applying geometric (e.g., bond length/angle) and ADP (atomic displacement parameter) restraints to stabilize refinement .
- Validation tools : Tools like PLATON or CHECKCIF identify unresolved issues post-refinement .
Q. What experimental design principles apply to studying substituent effects on coumarin reactivity?
- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., methoxy vs. ethoxy) to correlate electronic effects with reactivity.
- Kinetic studies : Monitoring reaction progress via in situ techniques (e.g., FT-IR or NMR) to identify rate-determining steps.
- Computational modeling : DFT calculations to predict regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
